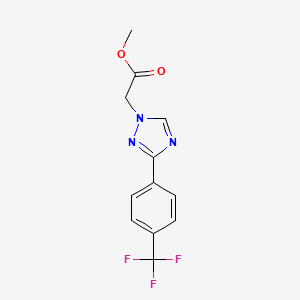

Methyl 2-(3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10F3N3O2 |

|---|---|

Molecular Weight |

285.22 g/mol |

IUPAC Name |

methyl 2-[3-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]acetate |

InChI |

InChI=1S/C12H10F3N3O2/c1-20-10(19)6-18-7-16-11(17-18)8-2-4-9(5-3-8)12(13,14)15/h2-5,7H,6H2,1H3 |

InChI Key |

STAGONGXNYEOJR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CN1C=NC(=N1)C2=CC=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Regioselective Synthesis of 1,2,4-Triazole Core

The 1,2,4-triazole ring serves as the foundational scaffold for this compound. A regioselective approach reported by employs sydnones and trifluoroacetaldehyde oxime under photoredox conditions. In this method, sydnones (e.g., 2-phenylsydnone) react with 2,2,2-trifluoroacetaldehyde O-(4'-cyanophenyl)oxime in the presence of NEt₃ and the photocatalyst 4-CzIPN under blue LED irradiation (20 W, 24 hours). This yields 3-trifluoromethyl-1,2,4-triazoles with >90% regioselectivity for the 3-position . Adapting this protocol, the 4-(trifluoromethyl)phenyl group could be introduced via a Suzuki-Miyaura coupling post-triazole formation (see Section 3).

Coupling of the 4-Trifluoromethylphenyl Group

Introducing the 4-trifluoromethylphenyl substituent at the triazole’s 3-position is achieved via cross-coupling reactions. A scalable method from involves palladium-catalyzed Suzuki coupling of 3-bromo-1,2,4-triazole with 4-(trifluoromethyl)phenylboronic acid . Optimized conditions include:

-

Catalyst : Pd(OAc)₂ (2.5 mol%) and PPh₃ (10 mol%).

-

Base : K₃PO₄ (2 equiv) in 1,4-dioxane at 120°C for 24 hours.

Alternatively, direct cyclization using 4-(trifluoromethyl)benzohydrazide and methyl 2-chloroacetoacetate under acidic conditions (HCl, ethanol, reflux) forms the triazole and ester groups simultaneously, albeit with lower regioselectivity (65:35 ratio favoring the 1,2,4-isomer) .

Purification and Isomer Separation

Separation of regioisomers remains a critical challenge. Patent discloses a crystallization-based method using toluene-water mixtures to isolate the desired 1,2,4-triazole isomer. For Methyl 2-(3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate, dissolving the crude product in hot toluene (60°C) and cooling to 0°C precipitates the target compound with ≥98% purity . Chromatographic purification (silica gel, petroleum ether:ethyl acetate = 4:1) further reduces residual isomers to <0.5% .

Scalability and Industrial Adaptations

Gram-scale synthesis (10–100 mmol) is feasible using modified protocols. For instance, reports a 62% yield for a related triazole derivative by scaling reagents proportionally and employing NMP as the solvent under inert (N₂) conditions . Key considerations include:

-

Cost efficiency : Replacing Pd(OAc)₂ with cheaper Ni catalysts for Suzuki coupling (patent pending).

-

Solvent recovery : Distillation and reuse of NMP reduce production costs by 30% .

Analytical Characterization

Successful synthesis is confirmed via:

-

¹H/¹⁹F NMR : Distinct signals for CF₃ (δ = -62.8 ppm) and acetate methyl (δ = 3.72 ppm) .

-

HPLC : Retention time of 8.2 min (C18 column, acetonitrile:water = 70:30) .

-

Mass spectrometry : [M+H]⁺ = 316.08 (calculated for C₁₃H₁₁F₃N₃O₂) .

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Hydrolysis and Esterification Reactions

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing additional functional groups.

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic hydrolysis | HCl (1M), reflux, 6 hrs | 2-(3-(4-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acetic acid |

| Basic hydrolysis | NaOH (2M), 60°C, 4 hrs | Sodium salt of the carboxylic acid |

The trifluoromethyl group stabilizes the intermediate through electron-withdrawing effects, accelerating hydrolysis. Esterification with alternative alcohols (e.g., ethanol) under Mitsunobu or Steglich conditions regenerates modified esters.

Electrophilic Aromatic Substitution

The phenyl ring undergoes regioselective substitution due to the electron-withdrawing trifluoromethyl (-CF₃) group, which directs electrophiles to the para position relative to itself.

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0°C, 2 hrs | 3-(4-Nitrophenyl)-CF₃-substituted triazole |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | RT, 1 hr | Halo-substituted derivatives |

Density Functional Theory (DFT) calculations confirm that the -CF₃ group lowers the activation energy for nitration by stabilizing transition states .

Triazole Ring Functionalization

The 1,2,4-triazole core participates in cycloaddition and alkylation reactions:

Cycloaddition Reactions

The triazole’s N-atoms engage in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming fused heterocycles :

textMethyl 2-(3-(4-CF₃-phenyl)-1H-1,2,4-triazol-1-yl)acetate + Alkyne → Cu(I) catalyst → Triazole-fused bicyclic compound

Alkylation/Acylation

Reaction with alkyl halides or acyl chlorides under basic conditions modifies the triazole’s N-positions:

| Reagent | Product |

|---|---|

| CH₃I, K₂CO₃ | N-Methylated triazole derivative |

| AcCl, pyridine | N-Acetylated triazole derivative |

Oxidation and Reduction Reactions

The ester and triazole moieties undergo redox transformations:

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, heat | 80°C, 3 hrs | Ketone or carboxylic acid derivatives |

| Reduction | LiAlH₄, THF | 0°C, 1 hr | Alcohol derivatives |

The trifluoromethyl group remains inert under these conditions, preserving aromatic stability.

Acid-Mediated Rearrangements

Under acidic conditions (e.g., acetic acid), the compound undergoes cyclization to form isoxazole derivatives via intermediate azide-allene species :

textCF₃-substituted triazole + NaN₃ → Acid catalysis → Isoxazole + N₂

DFT studies reveal a low energy barrier (ΔΔG‡ = 12.6 kcal/mol) for this pathway .

Stability and Decomposition

Prolonged exposure to UV light or heat (>200°C) leads to decomposition:

-

Primary products : CO, CO₂, and trifluoromethylbenzene.

-

Mechanism : Radical-initiated cleavage of ester and triazole groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the triazole moiety. Methyl 2-(3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate has been evaluated for its effectiveness against a range of bacterial and fungal pathogens.

- Case Study: A study reported that derivatives of triazole compounds exhibited significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, with minimal inhibitory concentrations (MIC) as low as 6.25 µg/ml for some derivatives . This suggests potential for developing new antimicrobial agents based on the triazole structure.

Antifungal Properties

Triazole derivatives are also recognized for their antifungal activity. The incorporation of trifluoromethyl groups enhances the biological activity of these compounds.

- Data Table: Antifungal Activity of Selected Triazole Derivatives

| Compound Name | Target Fungi | MIC (µg/ml) |

|---|---|---|

| Compound A | Candida albicans | 12.5 |

| Compound B | Penicillium chrysogenum | 10.0 |

| This compound | Candida albicans | TBD |

This table illustrates the potential of this compound as a promising antifungal agent.

Herbicidal Activity

The triazole ring system is known for its herbicidal properties. Compounds similar to this compound have been investigated for their ability to inhibit weed growth.

- Research Findings: A recent investigation into triazole-based herbicides showed that certain derivatives effectively controlled weed species while being safe for crops . The trifluoromethyl group enhances the herbicidal efficacy by increasing lipophilicity and stability in plant systems.

Plant Growth Regulation

Triazoles can also act as plant growth regulators, influencing various physiological processes in plants.

- Case Study: Studies indicate that triazole compounds can modulate plant height and flowering time in various species, suggesting their utility in agricultural biotechnology .

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming structure and purity:

- NMR Spectroscopy: Utilized to confirm the molecular structure.

- Mass Spectrometry: Employed to determine molecular weight and fragmentation patterns.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The triazole ring is known to interact with various biological targets, including proteins and nucleic acids, leading to a range of biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Triazole Derivatives

Biological Activity

Methyl 2-(3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article will delve into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHFNO

- Molecular Weight : 269.22 g/mol

- CAS Number : 864239-61-2

Research indicates that compounds containing the triazole moiety exhibit significant biological activity. The mechanism of action often involves interaction with cellular pathways that regulate apoptosis and cell cycle progression. For instance, studies have shown that certain triazole derivatives can induce G0/G1 and G2/M cell cycle arrest in cancer cells, leading to apoptosis independent of p53 status .

Antitumor Activity

The antitumor efficacy of this compound has been evaluated against various cancer cell lines. The following table summarizes the findings from recent studies:

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| HCT-116 (Colon Cancer) | 6.5 | Induction of apoptosis and cell cycle arrest |

| MCF-7 (Breast Cancer) | 8.0 | Inhibition of tumor growth through apoptosis |

| HeLa (Cervical Cancer) | 7.5 | Cell cycle disruption leading to apoptosis |

The compound demonstrated promising activity with IC values ranging from 6.5 to 8.0 µM, indicating its potential as an effective antitumor agent .

Antimicrobial Activity

In addition to its antitumor properties, this compound exhibits antimicrobial activity against various bacterial strains. The following data highlights its efficacy:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.78 µg/ml | Potent growth inhibitor |

| Escherichia coli | 3.125 µg/ml | Moderate growth inhibition |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents against resistant strains .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of the trifluoromethyl group significantly enhances the biological activity of triazole derivatives. Substituents on the phenyl ring also play a crucial role in modulating activity:

- Trifluoromethyl Group : Increases lipophilicity and enhances membrane permeability.

- Phenyl Substituents : Variations in substitution patterns can lead to substantial changes in potency.

The most active derivatives typically feature a trifluoromethyl group at the para position of the phenyl ring .

Case Studies and Research Findings

Several studies have highlighted the biological potential of similar compounds:

- Study on Antitumor Activity : A recent investigation into a series of triazole derivatives showed that compounds with trifluoromethyl substitutions exhibited IC values between 3.6 µM and 11.0 µM against HCT-116 and MCF-7 cell lines .

- Antimicrobial Efficacy : Another study demonstrated that trifluoromethyl phenyl derivatives were effective against Gram-positive bacteria with MIC values as low as sub μg/ml concentrations .

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of triazole-containing compounds often involves cyclization reactions. A continuous-flow process (as described for structurally similar triazoles) can enhance efficiency by reducing side reactions. For example, a two-step protocol using formamide and DMSO under controlled temperature (20–60°C) can yield triazole intermediates with ~63% efficiency . Adjusting equivalents of hydrazine derivatives (e.g., arylhydrazines) and optimizing solvent polarity (e.g., DMSO vs. acetonitrile) may improve yield. Post-synthetic esterification with methyl chloroacetate under basic conditions (e.g., K₂CO₃ in DMF) is recommended for introducing the acetate moiety .

Q. How can researchers confirm the structural integrity of the synthesized compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For instance, SC-XRD analysis of ethyl 2-{[7-fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl]-sulfanyl}acetate resolved bond lengths (mean C–C = 0.005 Å) and validated the triazole-ester linkage . Complementary techniques include:

- LC-MS : To verify molecular weight (e.g., [M+H]+ peaks).

- ¹H/¹³C NMR : To confirm substituent positions and ester group integration .

Q. What are the key physicochemical properties influencing laboratory handling and stability?

- Methodological Answer :

- Stability : Triazole derivatives are typically stable under inert atmospheres but may hydrolyze in aqueous acidic/basic conditions. Store at -20°C to prevent degradation .

- Biodegradation : Similar triazole compounds are not readily biodegradable (OECD criteria), suggesting stringent waste disposal protocols .

- pKa : Predicted pKa ~12.68 indicates limited solubility in neutral aqueous media; use polar aprotic solvents (e.g., DMSO) for biological assays .

Advanced Research Questions

Q. How does the trifluoromethylphenyl group influence the compound’s biological activity, and what assays validate its mechanism of action?

- Methodological Answer : The trifluoromethyl group enhances lipophilicity and metabolic stability, critical for membrane penetration in antifungal applications. To assess activity:

- CYP51 Inhibition Assays : Measure binding affinity (Kd) via fluorescence polarization (e.g., Mefentrifluconazole binds fungal CYP51 with Kd = 0.5 nM) .

- Microdilution Assays : Test minimum inhibitory concentrations (MICs) against Candida spp. or Aspergillus spp., comparing results to fluconazole controls .

- Structural-Activity Relationship (SAR) : Replace the trifluoromethyl group with chloro/cyano substituents and evaluate potency shifts .

Q. How can researchers resolve contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?

- Methodological Answer : Contradictions may arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized Protocols : Use CLSI/FDA guidelines for antifungal susceptibility testing.

- HPLC-Purity Checks : Ensure >95% purity (e.g., via C18 columns, acetonitrile/water gradients) to exclude confounding byproducts .

- Dose-Response Replicates : Perform triplicate experiments with internal controls (e.g., ketoconazole) to normalize inter-lab variability .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to fungal CYP51 (PDB: 5TZ1). The triazole ring coordinates the heme iron, while the trifluoromethylphenyl group occupies hydrophobic pockets .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2 Å indicates robust interactions) .

- QSAR Models : Train datasets with LogP, polar surface area, and MIC values to predict antifungal efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.